molecular formula C19H23FN4O2 B2482682 (3-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946371-84-2

(3-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2482682
CAS RN: 946371-84-2
M. Wt: 358.417
InChI Key: UYJPEERKPFLUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a piperazine derivative and is known to exhibit potent biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Parkinson’s Disease Research

This compound could potentially be used in the research of Parkinson’s disease. A similar compound was synthesized and labeled with fluorine-18 (18F) to develop a positron emission . This is particularly relevant because mutations that increase leucine-rich repeat kinase 2 (LRRK2) activity in the brain are associated with Parkinson’s disease .

Anti-HIV Research

Although not directly related to the compound , indolyl and oxochromenyl xanthenone derivatives have been reported to have potential anti-HIV-1 properties . Given the structural similarities, it’s possible that “(3-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone” could also be investigated for similar applications.

Cell Surface Biotinylation and Internalization Assay

The compound could potentially be used in cell surface biotinylation and internalization assays . These assays are often used to study the function and dynamics of cell surface proteins.

Molecular Docking Studies

Given the complex structure of this compound, it could be used in molecular docking studies. These studies are often used in drug discovery to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have shown high affinity for multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been found to bind with high affinity to their targets, leading to various biological effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have shown a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

properties

IUPAC Name

(3-fluorophenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-13(2)26-18-12-17(21-14(3)22-18)23-7-9-24(10-8-23)19(25)15-5-4-6-16(20)11-15/h4-6,11-13H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJPEERKPFLUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

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